
1-Chloro-2-ethyl-3-iodobenzene
Descripción general
Descripción
1-Chloro-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethyl, and iodine groups at the 1, 2, and 3 positions, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethyl-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-ethyl-1-chlorobenzene. The process typically includes the following steps:
Halogenation: 2-Ethyl-1-chlorobenzene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 3-position.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete halogenation. The temperature and duration of the reaction are optimized to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethyl-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form dehalogenated products.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Iodinated benzoic acids.
Reduction: Dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethyl-3-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and iodine substituents. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used.
Comparación Con Compuestos Similares
1-Chloro-2-ethylbenzene: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.
1-Chloro-3-iodobenzene: Lacks the ethyl group, affecting its steric and electronic properties.
2-Chloro-1-ethyl-4-iodobenzene: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-2-ethyl-3-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-2-ethyl-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYLBIBFHWULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369876-61-8 | |
| Record name | 1-chloro-2-ethyl-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/new.no-structure.jpg)
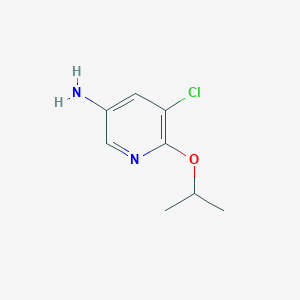
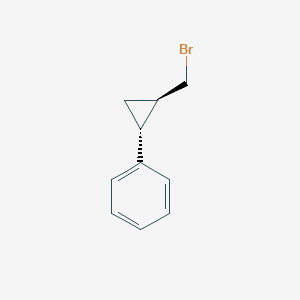
![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B3419058.png)


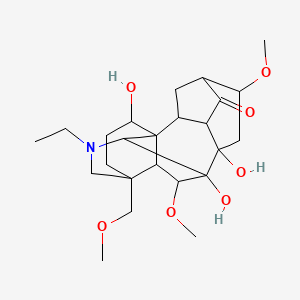
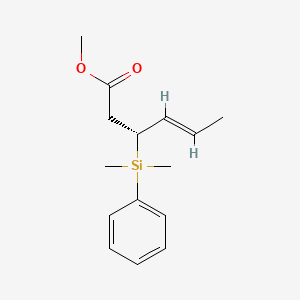




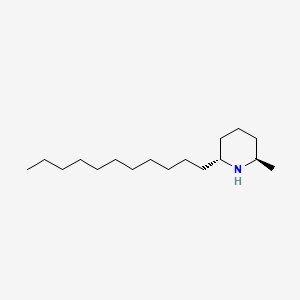
![2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3419146.png)
